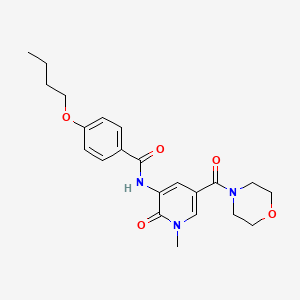

4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

説明

4-Butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a butoxy group at the para position. The compound’s structure integrates a 1,2-dihydropyridin-2-one ring system, which is further functionalized with a methyl group at the N1 position and a morpholine-4-carbonyl moiety at the C5 position. The butoxy substituent may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .

特性

IUPAC Name |

4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-3-4-11-30-18-7-5-16(6-8-18)20(26)23-19-14-17(15-24(2)22(19)28)21(27)25-9-12-29-13-10-25/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYSPKHIEBOJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, a structural and functional comparison with analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The target compound’s benzamide core distinguishes it from the acetamide () and benzo[d][1,3]dioxole () analogs. The butoxy group offers moderate lipophilicity compared to the isopropylphenoxy group in the acetamide analog, which may confer better solubility .

Functional Group Impact: The morpholine-4-carbonyl group is conserved across all three compounds, suggesting a shared mechanism of action, possibly involving interactions with kinases or proteases that recognize morpholine-derived motifs. Substituents on the dihydropyridinone ring (e.g., methylthio in ) may modulate electronic properties, affecting redox stability or hydrogen-bonding capacity.

Synthetic Feasibility :

- The target compound’s simpler structure (compared to ’s multi-heterocyclic system) may favor scalable synthesis and lower production costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。